molecular formula C11H14N2O4 B14833864 3-Cyclopropoxy-4-isopropoxy-5-nitropyridine

3-Cyclopropoxy-4-isopropoxy-5-nitropyridine

Katalognummer: B14833864
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: LMVAKSMFYVZNKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-4-isopropoxy-5-nitropyridine is an organic compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 g/mol . It contains a pyridine ring substituted with cyclopropoxy, isopropoxy, and nitro groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 3-Cyclopropoxy-4-isopropoxy-5-nitropyridine involves multiple steps, typically starting with the functionalization of a pyridine ringThe reaction conditions often involve the use of strong acids or bases and specific catalysts to facilitate the desired transformations .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

3-Cyclopropoxy-4-isopropoxy-5-nitropyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce a wide range of functional groups.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-4-isopropoxy-5-nitropyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

3-Cyclopropoxy-4-isopropoxy-5-nitropyridine can be compared with other nitropyridine derivatives, such as 3-nitropyridine and 4-nitropyridine. These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of cyclopropoxy and isopropoxy groups in this compound distinguishes it from other similar compounds and may confer unique chemical and biological properties .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure allows for diverse chemical reactions and potential applications in chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full potential and mechanisms of action.

Eigenschaften

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

3-cyclopropyloxy-5-nitro-4-propan-2-yloxypyridine

InChI

InChI=1S/C11H14N2O4/c1-7(2)16-11-9(13(14)15)5-12-6-10(11)17-8-3-4-8/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

LMVAKSMFYVZNKL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(C=NC=C1[N+](=O)[O-])OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.